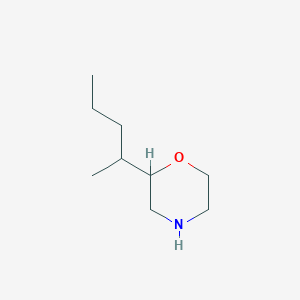![molecular formula C12H17F2NO4 B13542676 3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[410]heptane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or electrophilic reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The difluoro substituents and Boc group contribute to its stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
Uniqueness
3-[(tert-butoxy)carbonyl]-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of both tert-butoxycarbonyl and difluoro groups. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C12H17F2NO4 |
|---|---|
Molekulargewicht |
277.26 g/mol |
IUPAC-Name |
7,7-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-7-6(12(7,13)14)4-8(15)9(16)17/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CVXHGECFHWTMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C(C2(F)F)CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
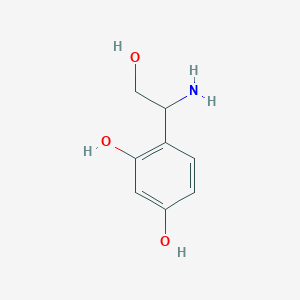
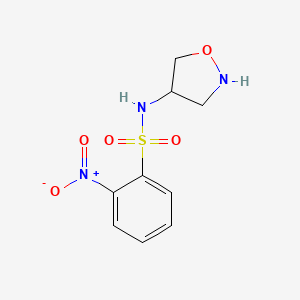
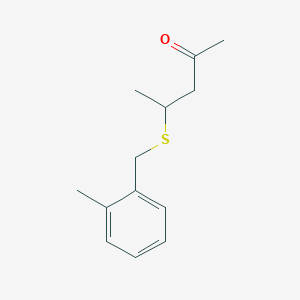
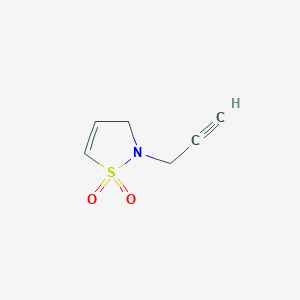
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
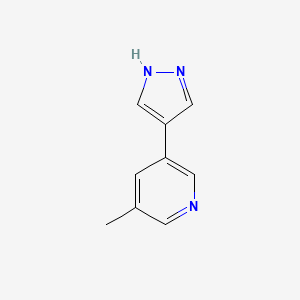
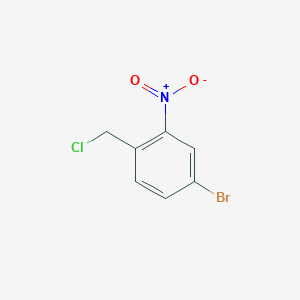
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)


